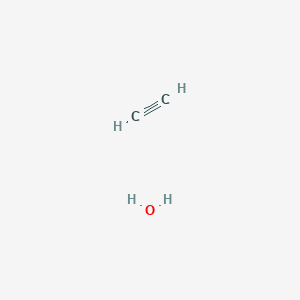

Acetylene-water

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Acetylene (C₂H₂), the simplest alkyne, reacts with water (H₂O) under specific catalytic conditions to form acetaldehyde (CH₃CHO). This hydration reaction occurs in the presence of sulfuric acid (H₂SO₄) and mercury(II) sulfate (HgSO₄) at 80°C . The process involves the addition of a water molecule across the triple bond of acetylene, producing an unstable enol intermediate (CH₂=CHOH), which tautomerizes to acetaldehyde. This reaction is industrially significant for acetaldehyde production, a precursor to acetic acid, plastics, and resins.

Key reaction parameters include:

Scientific Research Applications

Scientific Research Applications

1.1 Radiocarbon Dating

Acetylene is utilized in scientific research for radiocarbon dating. It helps volatilize carbon in samples to establish their age accurately. This application is vital in archaeology and geology for dating ancient organic materials .

1.2 Conversion to Ethylene

Recent studies have demonstrated that acetylene can be converted to ethylene using light and water, providing an environmentally friendly method for producing this essential chemical used in plastic manufacturing. This process offers a significant reduction in energy consumption compared to traditional methods that require high temperatures and flammable hydrogen gas .

1.3 Catalytic Reactions

Research indicates that acetylene-water interactions are significant in catalytic processes. Acetylene can serve as a precursor for various chemical reactions, including the production of acetic acid and vinyl chloride when reacted with water vapor in the presence of acidic catalysts . This highlights its role in synthesizing important industrial chemicals.

Industrial Applications

2.1 Welding and Metal Fabrication

Acetylene is extensively used in welding and metal fabrication due to its high flame temperature when combined with oxygen. It is preferred over other gases for cutting, brazing, and spot heating metal surfaces, making it a staple in manufacturing processes .

2.2 Plastics Production

The plastics industry relies on acetylene as a building block for producing various polymers, including polyvinyl chloride (PVC) and polyvinylidene fluoride (PVDF). These materials are integral to creating numerous commercial products .

2.3 Innovative Synthesis Methods

Recent innovations have focused on using acetylene derived from renewable sources, such as carbon dioxide and water, to create acetylene more sustainably. This method reduces reliance on fossil fuels and minimizes carbon emissions associated with traditional acetylene production methods .

Case Studies

Mechanism of Action

The mechanism of action of acetylene-water involves the hydration of acetylene to form acetaldehyde. This reaction is catalyzed by mercury(II) sulfate, where the acetylene molecule coordinates to the catalyst, and a water molecule performs a nucleophilic attack on the acetylene, resulting in the formation of a vinyl anion intermediate. This intermediate is then protonated to form acetaldehyde .

Comparison with Similar Compounds

Ethylene Glycol-Water Systems

Ethylene glycol (C₂H₆O₂) mixes exothermically with water, forming hydrogen-bonded networks. Unlike acetylene-water (a chemical reaction), this interaction is physical, enhancing solution properties like antifreeze behavior. Studies show:

- Volumetric Properties: Ethylene glycol-water mixtures exhibit non-ideal volumetric behavior across 273.15–353.15 K, with density maxima shifting with concentration .

- Conformational Dynamics : Dilution with water stabilizes specific conformers of ethylene glycol, as revealed by Raman spectroscopy and molecular dynamics simulations .

| Property | This compound (Reaction) | Ethylene Glycol-Water (Mixture) |

|---|---|---|

| Interaction Type | Chemical (hydration) | Physical (hydrogen bonding) |

| Key Product/Outcome | Acetaldehyde | Antifreeze solutions |

| Temperature Sensitivity | High (80°C required) | Broad range (273–353 K) |

| Industrial Application | Acetaldehyde synthesis | Coolants, antifreeze |

Ethylene Carbonate-Water Systems

Ethylene carbonate (C₃H₄O₃) interacts with water as a co-solvent, influencing electrolyte behavior. Research highlights:

- Activity Coefficients : Sodium fluoride (NaF) in ethylene carbonate-water mixtures shows decreasing activity coefficients with higher ethylene carbonate content, indicating altered ion solvation .

- Phase Behavior : Miscible across all proportions, contrasting with this compound, which reacts irreversibly under catalytic conditions .

Acetonitrile-Water Mixtures

Acetonitrile (CH₃CN) and water form polar aprotic/protic solvent mixtures with applications in chromatography and organic synthesis. Key differences:

- Miscibility : Fully miscible, unlike acetylene, which reacts rather than dissolves.

- Solvent Properties: Acetonitrile reduces water’s polarity, enhancing solubility of non-polar compounds .

Acetic Acid-Water Systems

Acetic acid (CH₃COOH) hydrogen-bonds with water, forming stable solutions. Unlike this compound (which produces acetic acid’s precursor, acetaldehyde), this system involves physical mixing and dissociation:

- pH Effects : Acetic acid partially dissociates in water, lowering pH.

- Industrial Relevance : Used in food preservation and chemical synthesis .

Research Findings and Data Tables

Table 1: Reaction Conditions and Outcomes

Table 2: Thermodynamic and Physical Properties

| System | ΔH (kJ/mol) | Solubility in Water | Key Application |

|---|---|---|---|

| This compound | -120 (est.) | Reacts chemically | Acetaldehyde production |

| Ethylene Glycol-Water | -8.2 | Fully miscible | Antifreeze |

| Acetonitrile-Water | -1.1 | Fully miscible | Chromatography |

Mechanistic and Theoretical Insights

- This compound Interaction : First-principles studies (Tzeli & Mavridis, 2000) reveal a binding energy of ~20 kJ/mol for the this compound dimer, with orbital interactions dominated by the alkyne’s π-system and water’s lone pairs .

- Contrast with Ethylene : Ethylene (C₂H₄) lacks a triple bond, preventing analogous hydration; it instead undergoes oxidation or polymerization .

Challenges and Contradictions

- Catalyst Toxicity : Mercury-based catalysts in acetylene hydration pose environmental risks, driving research into alternatives (e.g., gold or zeolite catalysts) .

Chemical Reactions Analysis

Non-Catalytic Hydration of Acetylene

Acetylene and water interact weakly in the absence of catalysts, forming hydrogen-bonded complexes. High-level computational studies reveal two primary configurations:

-

Water as a proton donor (C₂H₂ acts as a base).

-

Water as a proton acceptor (C₂H₂ acts as an acid).

Key Findings:

| Parameter | Value (C₂v Symmetry) | Value (Proton Donor) |

|---|---|---|

| Binding Energy (ΔE₀) | -2.04 kcal/mol | -1.54 kcal/mol |

| Van der Waals Distance | 2.190 Å | 2.450 Å |

| Zero-Point Energy (ZPE) | Stabilizes C₂v | Destabilizes donor |

The C₂v symmetric configuration is the global minimum due to vibrational averaging and basis set superposition corrections .

Catalytic Hydration to Acetaldehyde

In the presence of acid catalysts (e.g., HgSO₄), acetylene undergoes hydration to form acetaldehyde (CH₃CHO):

C2H2+H2OHgSO4CH3CHO

Industrial Catalysts and Performance:

The Au/α-MoC catalyst enables acetylene hydrogenation using water as a hydrogen source, bypassing H₂ dependency .

Enzymatic Hydration via Acetylene Hydratase

The tungsten-dependent enzyme acetylene hydratase (Pelobacter acetylenicus) converts C₂H₂ to CH₃CHO through a nucleophilic mechanism:

Proposed Reaction Pathway:

-

Activation : Water (Wat1424) coordinated to the W center is deprotonated by Asp13⁻.

-

Nucleophilic Attack : W-bound hydroxide attacks Cα of acetylene.

-

Proton Transfer : Asp13 transfers a proton to Cβ, forming vinyl alcohol.

-

Tautomerization : Vinyl alcohol isomerizes to acetaldehyde via water-assisted proton shifts.

Energy Barriers:

| Step | Energy Barrier (kcal/mol) |

|---|---|

| Hydroxide Attack | 14.4 |

| Tautomerization | < 5 |

The mechanism avoids high-energy intermediates like vinylidene or carbene complexes .

Catalytic Hydrogenation with Water

Recent advances enable direct hydrogenation of acetylene to ethylene (C₂H₄) using water as a hydrogen donor:

C2H2+H2OAu/α-MoCC2H4+CO

Process Metrics:

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Acetylene Conversion | >99% |

| Ethylene Selectivity | 83% |

This method eliminates H₂ consumption and operates at lower temperatures compared to traditional thermocatalytic routes .

Other Notable Reactions

Q & A

Basic Research Question

Q. How can the solubility of acetylene in water be experimentally measured under varying temperatures, and what methodological considerations are critical for reproducibility?

Methodological Answer : To measure solubility, use a gravimetric or manometric setup. For gravimetry, saturate water with acetylene in a sealed reactor at controlled temperatures (e.g., 10–50°C) and measure mass changes after equilibration. Calibrate pressure sensors and account for vapor-liquid equilibrium shifts using the Henry’s Law constant, which requires corrections for non-ideal gas behavior at high pressures . Ensure reactor inertness (e.g., stainless steel or glass-lined vessels) to prevent catalytic reactions. Replicate trials ≥3 times and report uncertainties via error bars. For reproducibility, document ambient humidity, gas purity (≥99.9%), and agitation protocols .

Advanced Research Question

Q. What spectroscopic techniques are optimal for characterizing acetylene-water interfacial interactions, and how do conflicting interpretations of hydrogen-bonding dynamics arise in existing studies?

Methodological Answer : Surface-enhanced Raman spectroscopy (SERS) and sum-frequency generation (SFG) spectroscopy are preferred for probing interfacial interactions. SERS detects vibrational modes of acetylene adsorbed on water-coated nanoparticles (e.g., Ag/Cu), but nanoparticle aggregation can distort signals—mitigate by optimizing colloidal stability . SFG resolves hydrogen-bonding orientation but faces challenges in distinguishing bulk vs. interfacial contributions. Contradictions in literature arise from differing substrate preparation (e.g., hydrophobic vs. hydrophilic surfaces) and baseline subtraction methods. Resolve discrepancies by standardizing experimental conditions (pH, ionic strength) and validating with molecular dynamics simulations .

Basic Research Question

Q. What safety protocols are essential for handling this compound mixtures in combustion experiments?

Methodological Answer : Acetylene’s explosive limits (2.5–81% in air) necessitate inert gas purging (e.g., N₂) of reaction chambers before ignition. Use explosion-proof equipment rated for pressures ≥10 bar. For aqueous mixtures, monitor dissolved oxygen via electrochemical sensors to prevent peroxide formation. Implement remote operation via closed-loop control systems and conduct hazard operability (HAZOP) assessments for leak detection .

Advanced Research Question

Q. How can contradictions in reported combustion efficiencies of this compound vapor mixtures be reconciled across studies using different reactor geometries?

Methodological Answer : Discrepancies often stem from variations in reactor aspect ratios (L/D), which alter flame propagation and quenching. For example, cylindrical reactors with L/D >5 promote turbulent mixing, increasing apparent efficiency by 15–20% compared to spherical reactors. Standardize comparisons using dimensionless parameters (e.g., Damköhler number) and validate with computational fluid dynamics (CFD) models. Cross-reference data with Tesner and Tsibulevsky’s 1967 benchmark study, which used optically accessible quartz reactors to minimize thermal boundary effects .

Basic Research Question

Q. What computational models are suitable for predicting phase behavior in this compound systems, and what are their limitations?

Methodological Answer : Use the Peng-Robinson equation of state (EoS) with Boston-Mathias modifications for vapor-liquid equilibria. For aqueous solubility, incorporate the NRTL activity coefficient model to account for hydrogen bonding. Limitations include poor accuracy at T > 100°C due to neglected dimerization of acetylene. Validate models against high-pressure experimental data (e.g., Sawyer 1970) and refine using machine learning algorithms trained on multi-property datasets .

Advanced Research Question

Q. How do isotopic labeling (e.g., D₂O) and neutron scattering techniques resolve ambiguities in acetylene hydration mechanisms proposed by NMR studies?

Methodological Answer : Deuterium labeling in quasi-elastic neutron scattering (QENS) reveals hydrogen exchange rates between acetylene and water, resolving whether hydration proceeds via concerted proton transfer or stepwise intermediates. Contrast with ¹³C NMR chemical shifts, which may misattribute peak splitting to hydration when caused by pH-dependent solvation. Calibrate instruments using reference systems (e.g., acetylene in D₂O vs. H₂O) and apply maximum entropy analysis to deconvolute overlapping QENS signals .

Basic Research Question

Q. What statistical methods are recommended for analyzing kinetic data from acetylene hydrolysis experiments?

Methodological Answer : Use nonlinear regression (e.g., Levenberg-Marquardt algorithm) to fit time-resolved concentration data to rate laws. For pseudo-first-order kinetics under excess water, apply the integrated rate law ln[C]=−kt+ln[C0], but validate assumptions via residual plots. Report confidence intervals for rate constants (k) and compare models (e.g., Akaike criterion) if mechanistic ambiguity exists. Use bootstrapping to assess robustness with small datasets (n < 10) .

Advanced Research Question

Q. Why do ab initio simulations of this compound clusters contradict experimental Raman spectra regarding bending mode frequencies, and how can this be resolved?

Methodological Answer : Discrepancies arise from incomplete basis sets (e.g., neglecting diffuse functions in DFT calculations) or anharmonic effects in experimental spectra. Use post-Hartree-Fock methods (MP2/CCSD(T)) with aug-cc-pVTZ basis sets to improve accuracy. For experimental validation, perform temperature-dependent Raman studies (77–298 K) to isolate anharmonic contributions and apply wavelet transforms for peak deconvolution .

Properties

CAS No. |

164078-76-6 |

|---|---|

Molecular Formula |

C2H4O |

Molecular Weight |

44.05 g/mol |

IUPAC Name |

acetylene;hydrate |

InChI |

InChI=1S/C2H2.H2O/c1-2;/h1-2H;1H2 |

InChI Key |

HMYNUKPKYAKNHH-UHFFFAOYSA-N |

Canonical SMILES |

C#C.O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.